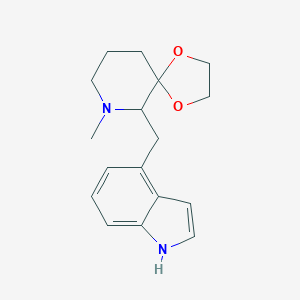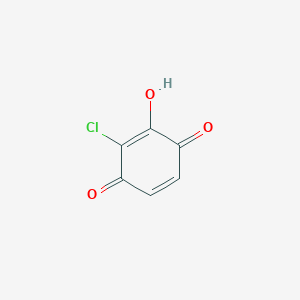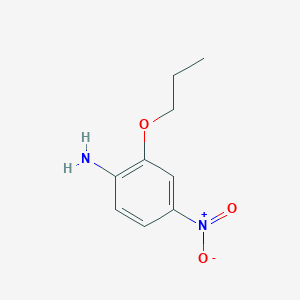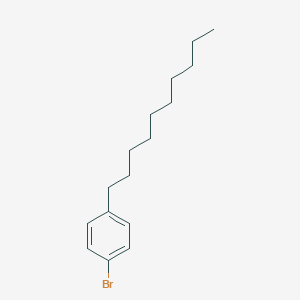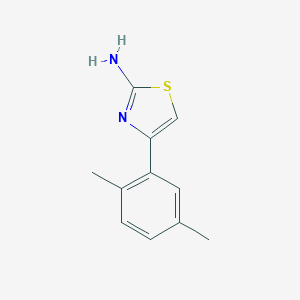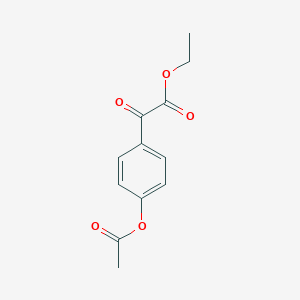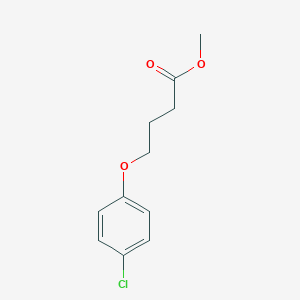
Methyl 4-(p-chlorophenoxy)butyrate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of methyl 4-(p-chlorophenoxy)butyrate and related compounds involves complex reactions that aim at achieving high yields and selectivity under environmentally friendly conditions. For example, Yadav et al. (2021) developed a simple and efficient synthetic protocol for the synthesis of related pyrano pyrimidine carboxylate derivatives via a one-pot four-component reaction catalyzed by L-Proline, highlighting the green approach by avoiding toxic catalysts and hazardous solvents (Yadav et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds related to methyl 4-(p-chlorophenoxy)butyrate reveals distinct features that contribute to their reactivity and interactions. For instance, the molecular structure of a closely related compound shows a distorted chair conformation for the pyran ring, with zigzag layers held together by C—H⋯π interactions, indicating how molecular arrangement influences the compound's properties (Kavitha et al., 2003).
Chemical Reactions and Properties
The chemical reactivity of methyl 4-(p-chlorophenoxy)butyrate and its derivatives is a key area of study, focusing on how these compounds participate in various chemical reactions. This includes the investigation of novel one-pot synthesis methods and understanding the role of different catalysts and reaction conditions in achieving desired outcomes. For example, Khan and White (2012) described a facile one-pot synthesis method for a related compound, emphasizing the efficiency and yield obtained through specific reaction sequences (Khan & White, 2012).
Applications De Recherche Scientifique
Gut Health and Animal Production
Butyrate and its derivatives, including compounds structurally related to Methyl 4-(p-chlorophenoxy)butyrate, are critical for maintaining gut health and enhancing animal production. These compounds serve as primary nutrients for colonocytes and regulate gene expression, cell differentiation, gut tissue development, immune modulation, and control of enteric pathogens. Their benefits, demonstrated across various species, include improved growth performance and carcass composition, especially in young animals. However, challenges such as the offensive odor and absorption in the upper gut have led to the development of different butyrate forms for practical applications (Bedford & Gong, 2017).
Environmental Sorption and Pesticide Industry Wastewater
Phenoxy herbicides, which share a phenoxy group with Methyl 4-(p-chlorophenoxy)butyrate, are extensively studied for their environmental sorption characteristics and impact on wastewater treatment. The sorption of these herbicides to soil and organic matter is a significant area of environmental research, indicating potential concerns about their persistence and mobility in natural ecosystems (Werner, Garratt, & Pigott, 2012). Moreover, the pesticide production industry generates high-strength wastewater containing toxic pollutants, including phenoxy herbicides. Treatment strategies to reclaim such wastewater and minimize environmental impact are crucial for sustainable industrial practices (Goodwin, Carra, Campo, & Soares, 2018).
Safety And Hazards
The safety data sheet for a related compound, Methyl 4-chlorobutyrate, indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and to use only in a well-ventilated area .
Propriétés
IUPAC Name |
methyl 4-(4-chlorophenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-11(13)3-2-8-15-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQYQRFVXNXTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338266 | |
| Record name | Methyl 4-(p-chlorophenoxy)butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(p-chlorophenoxy)butyrate | |
CAS RN |
209052-80-2 | |
| Record name | Methyl 4-(p-chlorophenoxy)butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


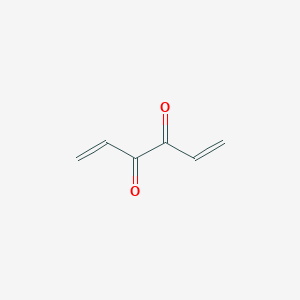


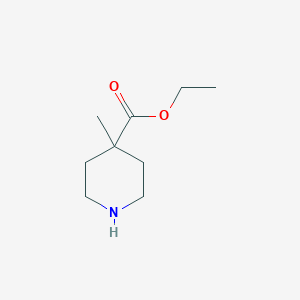
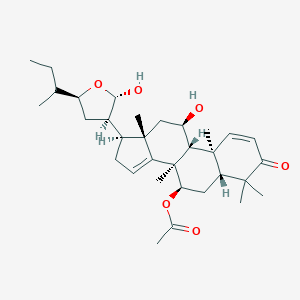
![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)
